molecular formula C15H22N4O3 B2375473 tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 2034527-69-8

tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No. B2375473
CAS RN: 2034527-69-8
M. Wt: 306.366
InChI Key: OHMNKVABTARJPL-UHFFFAOYSA-N
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Description

“tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines . The mixtures are refluxed for 12–48 h, allowed to reach room temperature, and water is added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring . The X-ray crystal structure of PAK4 (PDB code: 5XVG, resolution: 2.10 Å) can be obtained from the RCSB Protein Data Bank .


Chemical Reactions Analysis

The chemical reactions of pyrrolo[2,3-d]pyrimidines involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines are influenced by their structure. For instance, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .

Future Directions

The future directions for the research on pyrrolo[2,3-d]pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

tert-butyl 2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-15(2,3)22-14(20)19-9-11-8-16-13(17-12(11)10-19)18-4-6-21-7-5-18/h8H,4-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMNKVABTARJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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